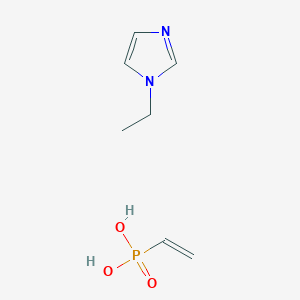

Ethenylphosphonic acid;1-ethylimidazole

Description

Ethenylphosphonic acid;1-ethylimidazole (B1293685) is a salt complex formed from the proton transfer between ethenylphosphonic acid and 1-ethylimidazole. This compound brings together the distinct functionalities of an organophosphorus acid and an imidazole (B134444) derivative, creating a molecule with potential for multifaceted applications. The growing interest in such hybrid compounds stems from the possibility of synergizing the properties of their constituent parts to achieve novel functionalities.

Organophosphorus compounds are a broad class of organic molecules containing a phosphorus-carbon bond. nih.govresearchgate.net These compounds are integral to numerous applications, ranging from agriculture, where they are used as pesticides and herbicides, to materials science, in the production of plastics and solvents. researchgate.netnih.gov The acute effects of many organophosphorus compounds are often associated with their ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. nih.govnih.gov However, ongoing research continues to uncover a wider range of biological interactions and potential applications. nih.gov Organophosphorus acids, a subset of these compounds, are noted for their acidic properties and their role as intermediates in various chemical syntheses. nih.gov

Imidazole and its derivatives are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. numberanalytics.com This structure imparts a unique combination of properties, including basicity, aromaticity, and the ability to act as a ligand. numberanalytics.com Imidazole derivatives are found in many naturally occurring molecules, such as the amino acid histidine, and are core components of numerous pharmaceuticals. lifechemicals.com Their versatility extends to materials science, where they are investigated for use in polymers, ionic liquids, and as catalysts. numberanalytics.comlifechemicals.com The imidazole ring's ability to participate in hydrogen bonding and its electronic characteristics make it a valuable scaffold in medicinal chemistry and materials development. ijpsjournal.com

The academic investigation into Ethenylphosphonic acid;1-ethylimidazole is driven by the potential for this compound to exhibit unique properties arising from the combination of its two components. The phosphonic acid group offers a site for strong intermolecular interactions, including hydrogen bonding and potential coordination with metal ions. The 1-ethylimidazole moiety provides a versatile heterocyclic core with catalytic activity and the ability to act as a proton acceptor.

The formation of a salt between these two components is expected to modify their individual physicochemical properties, such as melting point, solubility, and thermal stability. For instance, the resulting ionic nature of the compound could lead to applications as a novel ionic liquid or as a component in proton-conducting materials for fuel cells. Furthermore, the presence of both acidic and basic centers within one compound could lead to interesting catalytic properties for a range of organic reactions.

While specific research on this compound is not yet widely published, the investigation of similar organophosphorus-imidazole systems provides a roadmap for potential research directions. Current research in related areas focuses on several key trajectories:

Materials Science: The development of novel polymers and coordination complexes. The bifunctional nature of this compound makes it an attractive building block for creating materials with tailored properties, such as enhanced thermal stability or specific catalytic activity. numberanalytics.com

Catalysis: The exploration of new catalytic systems for organic synthesis. The combination of a Brønsted acid (phosphonic acid) and a Lewis base (imidazole) in a single entity could lead to synergistic effects, enabling new and more efficient catalytic processes. cymitquimica.com

Proton Conductors: The design of new materials for electrochemical devices. The proton-donating and -accepting capabilities of the phosphonic acid and imidazole groups, respectively, suggest that this compound could function as a proton conductor in anhydrous fuel cell membranes.

The significance of investigating this compound lies in its potential to contribute to these and other fields. The synthesis and characterization of this and similar compounds will expand the toolbox of chemists and materials scientists, potentially leading to the development of new technologies with significant societal impact.

Properties

CAS No. |

820208-12-6 |

|---|---|

Molecular Formula |

C7H13N2O3P |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

ethenylphosphonic acid;1-ethylimidazole |

InChI |

InChI=1S/C5H8N2.C2H5O3P/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H2,3,4,5) |

InChI Key |

WDVVYMOIPSYKJN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1.C=CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Routes to Ethenylphosphonic Acid;1 Ethylimidazole

Direct Phosphorylation Approaches for Compound Formation

The most straightforward method for the synthesis of ethenylphosphonic acid;1-ethylimidazole (B1293685) is through a direct acid-base neutralization reaction. This approach involves the direct mixing of the two precursors, often without the need for a solvent. researchgate.net The reaction is an exothermic process driven by the formation of the ionic bond between the deprotonated ethenylphosphonic acid and the protonated 1-ethylimidazole.

The general reaction scheme is as follows:

Ethenylphosphonic Acid + 1-Ethylimidazole → Ethenylphosphonic acid;1-ethylimidazole

Key parameters that are typically controlled in this process include the stoichiometry of the reactants, the reaction temperature, and the mixing conditions. An equimolar ratio of the acid and base is crucial to ensure the complete conversion and to avoid the presence of unreacted starting materials in the final product. chalmers.se The reaction is often performed under an inert atmosphere, such as nitrogen or argon, to prevent the absorption of atmospheric moisture, which can affect the purity and properties of the resulting ionic liquid.

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1 molar ratio | To ensure complete neutralization and high purity of the final product. |

| Temperature | 25-80 °C | To facilitate the reaction kinetics without causing thermal degradation. |

| Atmosphere | Inert (N₂ or Ar) | To prevent the absorption of moisture and side reactions. |

| Mixing | Continuous stirring | To ensure homogeneity and complete reaction between the acid and base. |

This is an interactive data table based on generalized principles of protic ionic liquid synthesis.

Condensation Reaction Strategies

While direct acid-base neutralization is the most common approach, condensation reaction strategies can also be conceptualized for the formation of this compound, particularly in scenarios where a modified synthetic route is required. In a broader sense, a condensation reaction in this context could involve the formation of the ionic liquid with the concurrent removal of a small molecule, although this is less typical for simple PIL synthesis.

One hypothetical condensation-type approach could involve a precursor to ethenylphosphonic acid, such as a dialkyl ethenylphosphonate. This would be a multi-step process, beginning with the hydrolysis of the phosphonate (B1237965) ester to yield the phosphonic acid, which would then react in situ with 1-ethylimidazole.

A generalized two-step sequence could be:

Dialkyl Ethenylphosphonate + H₂O → Ethenylphosphonic Acid + 2 ROH

Ethenylphosphonic Acid + 1-Ethylimidazole → this compound

This method offers the potential for purification of the intermediate ethenylphosphonic acid before the final neutralization step, which can be advantageous for achieving a high-purity product. However, it also introduces additional steps and the need for removal of the alcohol byproduct.

| Step | Reactants | Product | Byproduct |

| 1 | Dialkyl Ethenylphosphonate, Water | Ethenylphosphonic Acid | Alcohol |

| 2 | Ethenylphosphonic Acid, 1-Ethylimidazole | This compound | None |

This is an interactive data table illustrating a hypothetical multi-step synthesis.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, yield, and purity of this compound synthesis, advanced techniques can be employed. These methods often offer advantages over traditional batch processing, such as reduced reaction times and improved process control.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of ionic liquids. biotechjournal.innih.gov The use of microwave energy can significantly accelerate the reaction rate due to the efficient heating of the polar reactants. scielo.org.mx This technique often leads to shorter reaction times, higher yields, and cleaner reactions with fewer byproducts. mdpi.com For the synthesis of this compound, a solvent-free microwave-assisted approach would be a prime candidate for a green and efficient synthetic route.

Continuous Flow Synthesis:

For larger-scale production, continuous flow synthesis offers several advantages over batch methods. mdpi.com In a continuous flow setup, the reactants are continuously pumped through a reactor where they mix and react. mtak.hu This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more consistent product quality. researchgate.net The integration of a continuous flow system with microwave heating can further enhance the efficiency of the synthesis.

Process Optimization:

Optimization of the synthetic process is crucial for achieving high yield and purity in a cost-effective manner. This involves the systematic study of the influence of various reaction parameters. Design of Experiments (DoE) can be a valuable tool in this regard, allowing for the efficient exploration of the reaction space and the identification of optimal conditions.

Key parameters for optimization include:

Reactant Purity: The purity of the starting materials, ethenylphosphonic acid and 1-ethylimidazole, is paramount.

Temperature Profile: Optimizing the temperature at which the reaction is carried out can maximize the reaction rate while minimizing potential degradation.

Mixing Efficiency: Ensuring thorough mixing is essential for a complete reaction, especially in solvent-free systems.

Post-Reaction Purification: The development of effective purification methods, such as vacuum drying to remove any residual volatile impurities or water, is critical.

| Technique | Advantages | Key Parameters for Optimization |

| Microwave-Assisted | Reduced reaction time, increased yield, energy efficiency. | Microwave power, irradiation time, temperature. |

| Continuous Flow | Precise process control, scalability, consistent product quality. | Flow rate, reactor temperature, residence time. |

This is an interactive data table summarizing advanced synthetic techniques.

Chemical Reactivity and Transformation Pathways of Ethenylphosphonic Acid;1 Ethylimidazole

Electrophilic Reactions Involving the Ethenyl Moiety

The ethenyl group (CH₂=CH-) in ethenylphosphonic acid is, in principle, susceptible to electrophilic addition, a characteristic reaction of alkenes. However, the reactivity of this double bond is significantly influenced by the attached phosphonic acid group. This group is strongly electron-withdrawing, which deactivates the ethenyl moiety towards attack by electrophiles. Consequently, electrophilic additions to the double bond of ethenylphosphonic acid are less favorable compared to those on simple alkenes.

While electrophilic reactions at the phosphorus atom are a well-documented area of organophosphorus chemistry, reactions involving the ethenyl group in this specific context are less common. mdpi.com Acid-catalyzed transformations, for instance, are more likely to involve the phosphonic acid group itself or its interaction with the imidazole (B134444) base. beilstein-journals.orgnih.gov

Phosphorylation is a critical chemical transformation involving the transfer of a phosphate (B84403) group. nih.gov In the context of the Ethenylphosphonic acid;1-ethylimidazole (B1293685) system, the 1-ethylimidazole component can act as a catalyst for phosphorylation reactions where ethenylphosphonic acid serves as the phosphate donor. The imidazole ring is a known and effective nucleophilic catalyst for a variety of reactions, including acylations and alkylations. leapchem.com

The mechanism is analogous to catalysis by histidine residues in biological systems. nih.gov The basic nitrogen of the 1-ethylimidazole ring can activate the phosphonic acid, facilitating the transfer of the phosphonate (B1237965) group to a nucleophile. This catalytic role is particularly relevant in polymerization or addition reactions where the ethenylphosphonic acid moiety is attached to other molecules. leapchem.com The formation of an activated intermediate, such as a phosphoryl-imidazolide, is a plausible step in such transformations, similar to how imidazole phosphate acts as a phosphate transfer agent in prebiotic chemistry models. nih.govresearchgate.net

Table 1: Potential Catalytic Role of 1-Ethylimidazole in Phosphorylation

| Step | Description | Reactants | Intermediate/Product | Catalyst Role |

|---|---|---|---|---|

| 1. Activation | 1-Ethylimidazole attacks the phosphorus atom of ethenylphosphonic acid. | Ethenylphosphonic acid, 1-Ethylimidazole | Activated Ethenylphosphonyl-imidazolium complex | Nucleophilic Attack |

| 2. Phosphate Transfer | The activated complex reacts with a nucleophile (e.g., an alcohol, R-OH). | Activated Complex, Nucleophile (R-OH) | Phosphorylated product (R-O-PO₂(OH)-CH=CH₂) | Facilitating Leaving Group Departure |

| 3. Catalyst Regeneration | 1-Ethylimidazole is released and can participate in another catalytic cycle. | - | 1-Ethylimidazole | Regenerated Catalyst |

Acid-Base Interactions and Salt/Complex Formation

The most significant interaction between ethenylphosphonic acid and 1-ethylimidazole is a classic acid-base reaction. Ethenylphosphonic acid is a Brønsted-Lowry acid due to its phosphonic acid group (-PO(OH)₂), which can donate protons. beilstein-journals.org Conversely, 1-ethylimidazole is a Brønsted-Lowry base, with the non-bonding electron pair on one of its nitrogen atoms acting as a proton acceptor. leapchem.comchemicalbook.com

This acid-base reaction results in the formation of an ionic salt: 1-ethylimidazolium ethenylphosphonate . In this salt, the 1-ethylimidazole molecule is protonated to form the 1-ethylimidazolium cation, and the ethenylphosphonic acid is deprotonated to form the ethenylphosphonate anion. The resulting salt is stabilized by strong electrostatic interactions and hydrogen bonding between the protonated imidazole ring and the phosphonate anion. Such interactions are known to be significant in similar imidazole-phosphate systems. helsinki.fi

The extent of proton transfer depends on the relative acid and base strengths, which can be quantified by their pKa values.

Table 2: Acid-Base Properties of Constituent Compounds

| Compound | Formula | Type | Relevant pKa | Basis of Interaction |

|---|---|---|---|---|

| Ethenylphosphonic Acid | C₂H₅O₃P | Acid | pKa₁ ≈ 2.2, pKa₂ ≈ 7.0 | Proton Donor |

| 1-Ethylimidazole | C₅H₈N₂ | Base | pKa (of conjugate acid) ≈ 7.9 | Proton Acceptor |

Note: pKa values are approximate and can vary with conditions.

The pKa of the 1-ethylimidazolium ion is higher than the first pKa of ethenylphosphonic acid, indicating a favorable proton transfer to form the salt. The interaction is also characterized by the formation of a network of hydrogen bonds, which influences the physical state and chemical properties of the resulting complex.

Coordination Chemistry and Ligand Properties of Ethenylphosphonic Acid;1 Ethylimidazole

Complexation with Transition Metals

The "Ethenylphosphonic acid;1-ethylimidazole" ligand system offers two distinct coordination sites: the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the phosphonic acid group. The mode of complexation with transition metals would likely be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Imidazole and its derivatives are well-known to coordinate to a wide array of transition metals through the lone pair of electrons on one of their nitrogen atoms. beilstein-journals.orgcardiff.ac.uknih.govmdpi.com The 1-ethylimidazole (B1293685) component, with its substituted nitrogen, would primarily act as a monodentate ligand, binding to the metal center. beilstein-journals.org The coordination of imidazole ligands can lead to the formation of various geometries, including octahedral and square planar complexes. nih.gov For instance, ruthenium complexes have been synthesized with imidazole-containing ligands, adopting a "piano-stool" geometry. mdpi.com

On the other hand, phosphonic acids and their corresponding phosphonate (B1237965) anions are hard oxygen donors, readily coordinating to a variety of metal ions. acs.orgkobv.de The ethenylphosphonic acid moiety could coordinate in a monodentate, bidentate (chelating), or bridging fashion. The versatile coordination behavior of phosphonates often leads to the formation of extended one-, two-, or three-dimensional structures. acs.org

Given the dual nature of the "this compound" ligand, it could potentially act as a chelating ligand, forming a stable ring structure with the metal ion, or as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The interplay between the "soft" N-donor of the imidazole and the "hard" O-donor of the phosphonate would dictate the ultimate structure and properties of the resulting metal complexes.

Design Principles for Imidazole-Phosphonate Ligand Systems

The design of bifunctional ligands, such as the hypothetical "this compound," is a strategic approach to developing novel coordination compounds with specific functionalities. researchgate.netresearchgate.netchinesechemsoc.orgubc.ca The combination of a nitrogen-containing heterocycle and a phosphonate group within the same molecule allows for the creation of ligands with tunable steric and electronic properties.

Key design principles for such systems include:

Nature of the Heterocycle: The choice of the N-heterocycle (e.g., imidazole, pyrazole, triazole) influences the basicity and steric hindrance around the nitrogen donor atom. nih.govresearchgate.net Imidazole, being a strong sigma-donor, generally forms robust bonds with transition metals. nih.gov

The Phosphonate Group: The electronic nature of the substituent on the phosphorus atom can modify the donor strength of the phosphonate oxygen atoms. acs.org The ethenyl group in the proposed ligand is an electron-withdrawing group, which could influence the acidity of the phosphonic acid and its coordination behavior.

The Linker: The nature and length of the chemical bridge connecting the imidazole and phosphonate moieties are crucial. A flexible linker might allow for chelation to a single metal center, while a rigid linker could promote the formation of bridging structures and extended networks.

By systematically varying these components, it is possible to design ligands that can selectively bind to specific metal ions, stabilize unusual oxidation states, or act as building blocks for materials with desired porosity or catalytic activity. kobv.de The modular synthesis of such P,N-ligands allows for the creation of a diverse library of compounds for various applications. beilstein-journals.org

Spectroscopic and Structural Elucidation of Metal Complexes

The characterization of metal complexes formed with imidazole-phosphonate ligands would rely on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. The coordination of the phosphonate group would be indicated by shifts in the P=O and P-O stretching frequencies. youtube.com Similarly, changes in the vibrational modes of the imidazole ring would confirm its coordination to the metal center. mdpi.com For example, the stretching vibration of the C=N bond in the imidazole ring is expected to shift upon coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy would provide valuable information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the 1-ethylimidazole and ethenylphosphonic acid moieties would be sensitive to coordination. researchgate.net 31P NMR is particularly useful for probing the environment of the phosphorus atom and can provide insights into the coordination and bridging modes of the phosphonate group. mdpi.com

Representative Spectroscopic Data for a Related Imidazole Complex:

| Technique | Observed Shifts/Bands | Interpretation |

| IR (cm-1) | Shift in C=N stretch | Coordination of imidazole N |

| 1H NMR (ppm) | Downfield shift of imidazole protons | Deshielding upon coordination |

| 13C NMR (ppm) | Shift in imidazole carbon signals | Change in electronic environment |

Representative Structural Data for a Related Phosphonate Complex:

| Parameter | Value | Significance |

| Metal-Oxygen Bond Length (Å) | Varies (e.g., 1.9-2.2 Å) | Indicates strength of M-O bond |

| P-O Bond Length (Å) | Varies | Differentiates between coordinated and uncoordinated oxygen atoms |

| Coordination Geometry | e.g., Octahedral, Tetrahedral | Determined by metal and ligand |

Theoretical and Computational Investigations of Ethenylphosphonic Acid;1 Ethylimidazole

Quantum Chemical Studies (e.g., Density Functional Theory)

Electronic Structure Analysis

An electronic structure analysis of ethenylphosphonic acid;1-ethylimidazole (B1293685) would provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Reactivity Predictions and Mechanistic Insights

Computational methods can predict the reactivity of a molecule and offer insights into potential reaction mechanisms. researchgate.netchemicalbook.com Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, 1-ethylimidazole is known to act as a base and a nucleophilic catalyst in various organic reactions due to its electron-rich imidazole (B134444) ring. chemicalbook.com

A computational study on the combined compound would reveal how the presence of the ethenylphosphonic acid group modifies the nucleophilic character of the 1-ethylimidazole ring. It could also shed light on the potential for intramolecular interactions, such as hydrogen bonding between the phosphonic acid group and the nitrogen atoms of the imidazole ring, which would significantly impact its reactivity and potential catalytic activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. These methods are invaluable for understanding how a molecule might behave in different environments, such as in solution or interacting with a biological target.

For a compound like ethenylphosphonic acid;1-ethylimidazole, molecular dynamics simulations could be employed to explore its conformational landscape. This would involve identifying the most stable arrangements of the molecule and the energy barriers between different conformations. Such simulations can also provide insights into the flexibility of the molecule and the nature of intermolecular interactions in a condensed phase. For example, ab initio molecular dynamics (AIMD) simulations have been used to study the adsorption of similar phosphonic acid-containing molecules on surfaces. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ³¹P) in the this compound molecule, its NMR spectrum can be simulated. Comparing these predicted chemical shifts with experimentally obtained data would provide strong evidence for the proposed molecular structure. This approach is a standard procedure in the characterization of new chemical entities.

Advanced Material Science Applications of Ethenylphosphonic Acid;1 Ethylimidazole

Role as Precursors in Functional Material Synthesis

The distinct chemical natures of ethenylphosphonic acid and 1-ethylimidazole (B1293685) make their combination a powerful tool in the synthesis of functional materials. The acid-base interaction between the two components can be harnessed to create novel structures, or they can be incorporated as separate moieties into a larger material system, each imparting its specific properties.

In the realm of electronic materials, the combination of imidazole (B134444) and phosphate (B84403) or phosphonate (B1237965) groups is particularly relevant for developing proton-conducting membranes for fuel cells. helsinki.fi The imidazole ring's ability to form hydrogen bonds and the acidic nature of the phosphonic acid group are crucial for facilitating high proton conductivity. helsinki.fi Composites containing phosphoric acid derivatives and imidazole polymers are subjects of intensive study for these applications. helsinki.fi The 1-ethylimidazole component can act as a proton acceptor and donor, while the ethenylphosphonic acid provides the acidic sites and a polymerizable anchor. This system can be used to create proton exchange membranes (PEMs) that operate under anhydrous conditions or at elevated temperatures, where the imidazole moiety facilitates proton hopping—a mechanism less dependent on water than traditional sulfonic acid-based membranes.

Research into related systems has demonstrated the viability of this approach. For instance, polymers functionalized with phosphonic acids are known to exhibit proton conductivity, and the incorporation of imidazole enhances this property through the creation of a dense network of hydrogen bonds that serves as a pathway for proton transport.

Table 1: Properties of Imidazole-Phosphate Systems for Electronic Applications

| Property | Role of Phosphonic Acid | Role of Imidazole | Resulting Material Characteristic |

| Proton Donation | Provides acidic P-OH groups that release protons. | Acts as a proton shuttle, accepting and donating protons. | Creates mobile charge carriers (protons) for electrical current. |

| Hydrogen Bonding | The P=O and P-OH groups are strong hydrogen bond acceptors and donors. | The nitrogen atoms in the ring are effective hydrogen bond acceptors and donors. mdpi.com | Forms an extensive network that facilitates proton transport pathways. helsinki.fi |

| Thermal Stability | Phosphonic acid groups generally have higher thermal stability than sulfonic acid groups. | Imidazole rings are thermally stable aromatic structures. | Enables application in high-temperature fuel cells. |

| Polymerizability | The ethenyl group allows for incorporation into a polymer backbone. | Can be copolymerized (e.g., as vinylimidazole) or grafted onto a polymer. helsinki.fi | Leads to the formation of stable, solid-state membrane electrolytes. |

The precursor system of ethenylphosphonic acid and 1-ethylimidazole holds potential for the synthesis of advanced optical materials. Phosphonic acids have been utilized to functionalize surfaces and create organic-inorganic hybrid materials for optical applications, including polymer light-emitting diodes (PLEDs). mdpi.com Aryl phosphonates, for example, have been investigated as electron injection layers in PLEDs. mdpi.com The phosphonic acid group can anchor chromophores to metal oxide surfaces, which is useful in the construction of sensors or dye-sensitized solar cells.

Furthermore, imidazole moieties are integral components of many fluorophores and can exhibit pH-dependent optical properties. nih.gov Synthetic fluorescent compounds incorporating imidazoles have been developed as pH probes, where protonation or deprotonation of the imidazole ring alters the absorption and emission spectra. nih.gov The interaction between the acidic ethenylphosphonic acid and the basic 1-ethylimidazole could be used to create materials with tunable photophysical properties, where the emission characteristics are sensitive to the local chemical environment. The combination could lead to self-assembled systems where the phosphonate group binds to a luminescent metal center, and the imidazole moiety modulates the electronic properties of the complex. mdpi.com

Integration into Polymeric Systems

The ethenyl group on the phosphonic acid monomer is specifically designed for integration into polymeric systems. This allows for the creation of polymers with pendant phosphonic acid and/or imidazolium (B1220033) phosphate groups, leading to materials with a high density of functional sites.

Monomers bearing a phosphonic acid group are known to be reactive in polymerization processes. rsc.org Various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymers and copolymers from phosphonate-containing monomers. rsc.orgacs.org The polymerization of ethenylphosphonic acid or its esters can lead to polyolefin-type backbones with precisely placed phosphonic acid groups. acs.org

These phosphonic acid-functionalized polymers are of significant interest for applications requiring strong adhesion to various substrates, including metals and minerals. nih.gov The strong binding affinity of phosphonic acids to metal oxides makes these polymers excellent candidates for use as corrosion inhibitors, adhesives, and surface modifiers. nih.gov The polymerization process can be tailored to control the molecular weight and architecture of the polymer, which in turn influences its physical and chemical properties, such as solubility and thermal behavior. acs.org

The copolymerization of an ethenylphosphonic acid monomer with an imidazole-containing monomer (like 1-vinylimidazole) or the post-polymerization functionalization of a polymer with these groups leads to imidazole-phosphate hybrid polymers. helsinki.fi These materials exhibit unique properties stemming from the intramolecular and intermolecular acid-base interactions. helsinki.fi

Research on water-soluble copolymers of 1-vinylimidazole (B27976) and phosphate-containing monomers has shown that the introduction of phosphate units can unexpectedly increase the basic properties of the imidazole units and enhance the polymer's buffer capacity in the pH 5-7 range. helsinki.fi This effect is attributed to the formation of hydrogen bonds between the phosphate groups and the imidazole rings, which facilitates the protonation of the imidazole. helsinki.fi Such polymers have been investigated for their ability to coordinate with DNA and for the templated synthesis of silica (B1680970) nanoparticles, indicating their potential as materials for gene delivery and as precursors for advanced silicon materials. helsinki.fi

Table 2: Research Findings on Imidazole-Phosphate Hybrid Polymers

| Polymer System | Synthesis Method | Key Finding | Potential Application | Source |

| Poly(1-vinylimidazole-co-vinyl acetate) | Radical copolymerization followed by phosphorylation with phosphoric acid. | Phosphate groups increased the polymer's basicity and buffer capacity. Formed composite nanoparticles with silicic acid. | Gene therapy, genetic engineering, silicon material precursor. | helsinki.fi |

| Phosphonic Acid-Functionalized Diblock Copolymers | RAFT dispersion polymerization of phosphonate-functionalized methacrylates. | Controlled synthesis of various nano-objects (spheres, worms, vesicles). | Drug delivery, crystal growth modification. | acs.org |

| Phosphorus-Functionalized Polyurethanes | End-capping of isocyanate-reactive polyurethane particles with (bis)phosphonic acid moieties. | Significantly improved adhesion to hydroxyapatite (B223615) and stainless steel. | Adhesives, paints, anti-corrosion coatings, dental materials. | nih.gov |

Development of Ionic Liquids and Molten Salts

The combination of a Brønsted acid (ethenylphosphonic acid) and a Brønsted base (1-ethylimidazole) is a classic recipe for the formation of protic ionic liquids (PILs) or molten salts. Imidazole can form stable crystalline salts with strong acids via the protonation of one of its nitrogen atoms, resulting in an imidazolium salt. mdpi.com

In this system, a proton is transferred from the phosphonic acid to the more basic nitrogen atom of the 1-ethylimidazole ring. This creates an ethylimidazolium cation and an ethenylphosphonate anion. The resulting salt, [1-EtHIm]⁺[Ethenyl-PO₃H]⁻, can have a melting point below 100 °C, qualifying it as an ionic liquid or molten salt. The properties of this material, such as its viscosity, conductivity, and thermal stability, would be determined by the nature of the ion pairing, the extent of proton transfer, and the hydrogen bonding between the ions.

The presence of the polymerizable ethenyl group on the anion opens up the possibility of creating "poly(ionic liquid)s" (PILs). Polymerization of the ionic liquid monomer would result in a polymer with imidazolium phosphate moieties as part of its structure. These PILs combine the properties of ionic liquids (e.g., high ionic conductivity, low volatility) with the mechanical stability and processability of polymers, making them attractive for applications such as solid-state electrolytes in batteries, gas separation membranes, and advanced catalysts.

Synthesis of Ionic Liquids Involving 1-Ethylimidazole and Phosphonic Acids

The synthesis of protic ionic liquids composed of an imidazolium cation and a phosphonate-type anion is typically achieved through a direct and efficient acid-base neutralization reaction. researchgate.net This method involves the proton transfer from a Brønsted acid to a Brønsted base. researchgate.net In the case of 1-H-ethylimidazolium ethenylphosphonate, ethenylphosphonic acid acts as the proton donor (acid) and 1-ethylimidazole serves as the proton acceptor (base).

The reaction is generally a straightforward one-step process. Equimolar amounts of the two precursor compounds are mixed, often without the need for a solvent. The proton from the phosphonic acid group (-P(O)(OH)₂) transfers to the basic nitrogen atom of the 1-ethylimidazole ring, forming the 1-H-ethylimidazolium cation and the ethenylphosphonate anion.

Research on similar systems, such as the synthesis of 1-alkyl-3H-imidazolium hypophosphites from 1-alkylimidazoles and hypophosphorous acid, demonstrates that this type of synthesis can be carried out under mild conditions, such as at room temperature over a short duration (e.g., 30 minutes), and can achieve high yields, often in the range of 90-95%. butlerov.com The resulting product is typically a viscous, liquid-like material at room temperature, characteristic of many ionic liquids. butlerov.com This synthetic route is advantageous due to its simplicity, high atom economy, and the absence of halide impurities that can be problematic in other ionic liquid synthesis methods. rsc.org

Structure-Performance Relationships in Imidazolium-Phosphonate Ionic Liquid Systems

The physicochemical properties of an ionic liquid are not merely an average of its constituent ions but are dictated by the specific and complex interactions between the cation and anion. nih.gov The performance of 1-H-ethylimidazolium ethenylphosphonate in various applications is therefore intrinsically linked to its molecular structure. Key properties such as viscosity, thermal stability, and ionic conductivity are governed by factors like ion size and shape, charge distribution, and the nature of intermolecular forces. nih.govtdl.org

Influence of the Cation (1-H-ethylimidazolium):

Alkyl Chain Length: The length of the alkyl chain on the imidazolium ring (an ethyl group in this case) is a critical factor. Molecular dynamics simulations of related 1-alkyl-3-methylimidazolium systems show that increasing the alkyl chain length can disrupt the packing efficiency of the ions, which tends to decrease the melting point but increase viscosity due to enhanced van der Waals forces. nih.gov

Hydrogen Bonding: The presence of the proton on the imidazolium ring (at the C2 position) allows for strong hydrogen bonding interactions with the phosphonate anion. This network of hydrogen bonds is crucial for creating pathways for proton transport, a key feature for applications in fuel cells. researchgate.net

Influence of the Anion (Ethenylphosphonate):

Conformational Flexibility: The flexibility of the ions plays a role in determining the entropy of the liquid phase; a higher number of available conformers can lead to lower melting points. nih.gov The ethenyl (vinyl) group on the phosphonate anion introduces a site of unsaturation that could potentially be used for polymerization to create ion-conducting polymers or ionogels. acs.org

The interplay between these structural features determines the ionic liquid's bulk properties. For instance, strong ion association can lead to higher viscosity and lower ionic conductivity, as the ions are less free to move. tdl.org The balance between maximizing charge carriers (low association) and providing pathways for their movement (structural organization) is essential for optimizing performance, particularly for electrochemical applications. tdl.org

Table 1: Summary of Structure-Performance Relationships in Imidazolium-Phosphonate Systems

| Structural Feature | Component | Influence on Performance | Source(s) |

|---|---|---|---|

| Alkyl Chain Length (e.g., Ethyl) | Cation | Affects viscosity, melting point, and ionic packing. Longer chains increase viscosity. | nih.gov |

| Imidazolium Ring | Cation | Provides a rigid core and participates in π-π stacking, influencing structural organization. | nih.gov |

| Acidic Proton (N-H) | Cation | Enables strong hydrogen bonding with the anion, creating proton transport pathways. | researchgate.net |

| Phosphonate Group (-PO₃H⁻) | Anion | Acts as the primary proton donor/acceptor site, crucial for proton conductivity. | researchgate.netbutlerov.com |

| Ethenyl Group (-CH=CH₂) | Anion | Introduces potential for polymerization; affects ion size and packing. | acs.org |

Catalytic Applications and Mechanistic Insights

Heterogeneous Catalysis

The immobilization of ionic liquid species onto solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts. Systems analogous to ethenylphosphonic acid;1-ethylimidazole (B1293685), such as phosphonate-functionalized imidazolium (B1220033) salts, can be grafted onto inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (γ-Al₂O₃) to create Supported Ionic Liquid Catalysts (SILCs) or hybrid membrane materials. nih.govmdpi.com The phosphonate (B1237965) group serves as an effective anchor for covalent attachment to the support's surface hydroxyl groups. nih.govmdpi.com

These materials are promising for a range of applications, including gas separation and heterogeneous catalysis. nih.gov The resulting solid catalyst benefits from the properties of the ionic liquid phase, such as high thermal stability and tunable acidity, combined with the advantages of a heterogeneous system, including ease of separation from the reaction mixture and potential for reuse. phosphonics.commdpi.com For example, phosphonic acids immobilized on mesoporous silica have been explored for their catalytic activity. mdpi.com

Metal phosphonates, created from phosphonic acids and metal ions, represent another class of heterogeneous catalysts. mdpi.comscispace.com These materials can form layered structures or metal-organic frameworks (MOFs) with well-defined porosity and active sites. scispace.comnih.gov The introduction of organic groups, such as the ethenyl and ethyl groups in the ethenylphosphonic acid;1-ethylimidazole system, can modify the hydrophobic/hydrophilic balance of the catalyst surface, potentially enhancing the diffusion of reactants to the active sites. mdpi.comscispace.com Zirconium phosphonates, for instance, are recognized as promising solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com

The reusability of such heterogeneous catalysts is a significant advantage. For instance, a palladium catalyst supported on a poly(acrylic acid-co-vinyl imidazole) hydrogel, which shares structural motifs with the subject compound, demonstrated good activity and structural stability over six consecutive cycles in a Tsuji–Trost reaction. mdpi.com Similarly, MOF-based catalysts have been shown to be reusable for at least five cycles with only a slight loss of catalytic performance. nih.gov

Table 1: Examples of Heterogeneous Catalysis using Related Systems

| Catalyst System | Support Material | Application | Key Finding | Reference |

|---|---|---|---|---|

| Phosphonated Imidazolium-Based Ionic Liquids | γ-Alumina | Potential for Hybrid Membranes, CO₂ Separation | Effective grafting of imidazolium-phosphonate moieties onto the alumina surface was demonstrated, creating a surface-modified material. | nih.gov |

| l-proline (B1679175) derivative with phosphonic acid anchor | Mesoporous Silica (SBA-15) | Asymmetric Aldol (B89426) Reaction | Successful immobilization of the organocatalyst, although recyclability was an issue in some support systems. | mdpi.com |

| MIL-101(Cr) MOF | None (self-supported) | Synthesis of 2,4,5-trisubstituted 1H-imidazoles | High catalytic activity under solvent-free conditions and reusable for at least five cycles. | nih.gov |

Homogeneous Catalysis

In homogeneous catalysis, phosphonate-functionalized imidazolium salts, which are direct analogs of this compound, can act as highly effective organocatalysts. tezu.ernet.in The combination of the imidazolium core and the phosphonate functionality allows for fine-tuning of the catalyst's electronic and steric properties. These salts can serve as precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a wide array of chemical transformations. tezu.ernet.in

One notable application is in aerobic esterification reactions. tezu.ernet.in A solid acid catalyst prepared from the reaction of phosphotungstic acid with an imidazolium-based zwitterion has shown excellent catalytic activity in the esterification of n-butyric acid and n-butanol, achieving a 93.4% conversion under optimized conditions. cambridgepublish.com The catalyst in such systems provides the necessary acidity to promote the reaction, while the ionic liquid component enhances its stability and performance. cambridgepublish.com

The monosodium salts of phosphonic acids have also been employed as organocatalysts for reactions like the Michael addition. nih.gov The Brønsted acidity of the P-OH group is a key feature, enabling the catalysis of various acid-promoted reactions, including the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov The ethenylphosphonic acid component of the title compound provides this Brønsted acidity.

Role as Ligands in Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. The structural framework of this compound offers potential for derivatization into chiral ligands for asymmetric catalysis. By introducing chiral centers into either the imidazolium cation or the phosphonate anion, it is possible to create a chiral environment around a metal center or to develop a chiral organocatalyst.

Phosphonate-functionalized NHCs, derived from chiral imidazolium precursors, could be used as ligands for transition metals, influencing the stereochemical outcome of catalytic reactions. tezu.ernet.in Furthermore, phosphonic acids themselves can be designed as chiral ligands. For example, a chiral l-proline derivative functionalized with a phosphonic acid group has been used as an organocatalyst in an asymmetric aldol reaction. mdpi.com

A significant area of application is in anion-binding catalysis. Chiral thiourea (B124793) catalysts have been used in the enantioselective dearomatization of diazaheterocycles with phosphorus nucleophiles, leading to the formation of cyclic hydrazino phosphonates. acs.org Mechanistic studies suggest the formation of a highly ordered supramolecular complex involving the catalyst, a chloride anion, and the substrate. acs.org This highlights how noncovalent interactions involving phosphonate-related species can be harnessed to achieve high levels of stereocontrol.

Table 2: Asymmetric Reactions Catalyzed by Related Phosphonate Systems

| Reaction Type | Catalyst/Ligand | Key Feature | Enantioselectivity/Yield | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | (4R)-4-phosphonooxy-l-proline immobilized on silica | Chiral organocatalyst with a phosphonic acid anchoring group. | Not specified in detail, focused on immobilization. | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For reactions catalyzed by systems related to this compound, several mechanistic pathways have been investigated.

In NHC-catalyzed reactions, the cycle is typically initiated by the nucleophilic attack of the carbene (generated in situ from the imidazolium salt) on an electrophilic substrate, such as an aldehyde. tezu.ernet.in This forms a reactive intermediate, often referred to as the Breslow intermediate, which undergoes further transformation before releasing the product and regenerating the NHC catalyst. tezu.ernet.in Density functional theory (DFT) calculations have been employed to study the electronic nature of NHCs derived from phosphonate-functionalized imidazolium salts and to investigate the probable mechanism of NHC-catalyzed esterification reactions. tezu.ernet.in

In acid-catalyzed reactions using phosphonic acid-based catalysts, the mechanism generally involves protonation of the substrate by the Brønsted acidic P-OH groups. mdpi.comnih.gov For heterogeneous catalysts like zirconium phosphonates, both Brønsted acid sites (P-OH) and Lewis acid sites (Zr⁴⁺ centers) can participate in the catalytic cycle, activating substrates for subsequent reactions. mdpi.com

In the context of anion-binding catalysis for asymmetric synthesis, mechanistic studies, including nonlinear effect analysis, NMR, and computational modeling, point towards the formation of highly organized ion pairs. acs.org For the dearomatization of diazaheterocycles, a supramolecular 2:1:1 complex of thiourea catalyst, chloride, and the iminium substrate is proposed as the key catalytically relevant species. This complex creates a specific chiral pocket that directs the nucleophilic attack of the phosphite, thereby controlling the stereochemical outcome of the reaction. acs.org

Analytical Methodologies for Structural Elucidation of Ethenylphosphonic Acid;1 Ethylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Ethenylphosphonic acid;1-ethylimidazole (B1293685), offering precise insights into the hydrogen, carbon, and phosphorus atomic environments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the organic moieties of the compound. For the 1-ethylimidazole component, characteristic signals are observed for the ethyl group and the imidazole (B134444) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their exact chemical shifts influenced by the nitrogen atom of the imidazole ring. hmdb.ca The protons on the imidazole ring itself give rise to distinct signals in the aromatic region of the ¹H NMR spectrum. hmdb.ca

In the case of the ethenylphosphonic acid component, the vinyl group protons (CH₂=CH) exhibit complex splitting patterns due to geminal, cis, and trans couplings among themselves, as well as coupling to the phosphorus atom. In studies of poly(vinylphosphonic acid), the methine proton (CH-P) signal appears around δ = 2.2 ppm, while the methylene (CH₂) protons are observed in the range of δ = 1.1-1.9 ppm when measured in D₂O. researchgate.net The hydroxyl protons of the phosphonic acid group are often broad and may exchange with deuterated solvents, but in non-exchanging solvents like DMSO-d₆, they can be observed as an intense, broad peak, sometimes overlapping with other signals. researchgate.net

¹³C NMR provides complementary information. For the ethenylphosphonic acid moiety, the vinyl carbons are expected in the olefinic region of the spectrum. In related poly(vinylphosphonic acid) structures, the methylene carbons are found in the 31-36 ppm range, and the methine carbons appear around 45-49 ppm. researchgate.net The successful formation of a polymer or complex can be confirmed by the disappearance of the sharp double-bond peaks of the monomer in the ¹³C NMR spectrum. researchgate.net The carbons of the 1-ethylimidazole ring appear in the aromatic region, with the ethyl group carbons resonating in the aliphatic part of the spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethenylphosphonic Acid | CH-P | ~2.2 researchgate.net | ~45-49 researchgate.net |

| CH₂ (vinyl) | ~1.1-1.9 researchgate.net | ~31-36 researchgate.net | |

| 1-Ethylimidazole | Imidazole Ring Protons | ~6.9-7.7 | ~118-137 |

| N-CH₂ | ~4.0 | ~45 | |

| CH₃ | ~1.4 | ~15 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

³¹P NMR spectroscopy is uniquely suited for probing the phosphorus center in ethenylphosphonic acid. huji.ac.il This technique is highly sensitive to the chemical environment around the phosphorus atom, including its oxidation state, coordination number, and bonding. The chemical shift of the phosphorus nucleus provides direct information about the phosphonic acid group. huji.ac.il

For vinylphosphonic acid (VPA), a ³¹P NMR signal is typically observed around 33.2 ppm. researchgate.net In its polymerized form, poly(vinylphosphonic acid), this shift is found at approximately 32.1 ppm in D₂O. researchgate.net The formation of an ionic interaction or salt with 1-ethylimidazole would likely induce a change in the chemical shift, reflecting the altered electronic environment of the phosphorus atom upon deprotonation. The degree of deprotonation of the phosphonic acid can be monitored by the change in the ³¹P chemical shift, making it a useful tool for studying acid-base interactions in solution. researchgate.net Furthermore, ³¹P NMR, often acquired with ¹H decoupling to simplify the spectrum, can be used quantitatively to determine the composition of copolymers containing phosphonic acid units. acs.org

Table 2: Typical ³¹P NMR Chemical Shifts for Phosphonic Acid Species

| Phosphorus Species | Chemical Shift (δ) in ppm |

|---|---|

| Vinylphosphonic Acid (VPA) Monomer | ~33.2 researchgate.net |

| Poly(vinylphosphonic acid) (PVPA) | ~32.1 researchgate.net |

| Phosphoric Acid Standard | 0.0 chemicalbook.com |

Note: Shifts are relative to a phosphoric acid standard.

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. While a specific crystal structure for the Ethenylphosphonic acid;1-ethylimidazole compound was not identified in the reviewed literature, the principles of the technique can be discussed based on related structures, such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. nih.gov

Should a suitable crystal of this compound be obtained, XRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for both the ethenylphosphonate anion and the 1-ethylimidazolium cation. Crucially, it would elucidate the nature of the intermolecular interactions that stabilize the crystal lattice. These interactions would likely include strong hydrogen bonds between the phosphonate (B1237965) group (P-O⁻) and the acidic proton on the imidazolium (B1220033) ring (N-H⁺), as well as potentially weaker C-H···O hydrogen bonds. The analysis would also reveal details about the packing of the ions in the crystal, including any π–π stacking interactions between the imidazole rings. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. Techniques such as electrospray ionization (ESI) are particularly well-suited for analyzing ionic compounds like this compound.

In positive-ion mode, the 1-ethylimidazolium cation would be readily detected at its corresponding mass-to-charge ratio (m/z). In negative-ion mode, the deprotonated ethenylphosphonate anion would be observed. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula of each ion.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to confirm the structure. For instance, the fragmentation of phenylphosphonic acid, a related compound, has been studied and provides a basis for predicting the behavior of ethenylphosphonic acid. massbank.eu The analysis of various phosphonic acids by liquid chromatography coupled with mass spectrometry (LC-MS) has been established as a robust method. nih.gov

Other Spectroscopic Techniques (e.g., IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional structural information, particularly about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic vibrational modes of the functional groups in this compound. The spectrum would be a superposition of the vibrations from both components. For the ethenylphosphonic acid moiety, key absorptions include a strong P=O stretching band, typically found in the 1090-1150 cm⁻¹ range. acs.orgresearchgate.net The P-O-H groups give rise to a very broad band for the O-H stretch, often seen between 2300 and 3000 cm⁻¹, and P-O stretching bands are located in the 905-985 cm⁻¹ region. acs.org The interaction with 1-ethylimidazole to form a salt would lead to the disappearance or significant attenuation of the P-O-H bands and the appearance of new bands corresponding to the phosphonate anion (PO₃²⁻ or PO₃H⁻), with a characteristic vibration around 970 cm⁻¹. nih.gov The C=C stretch of the vinyl group is also expected. For the 1-ethylimidazole part, characteristic C-H, C=N, and C=C stretching and bending vibrations of the imidazole ring would be present. chemicalbook.com

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| P-O-H (acid) | O-H stretch | 2300-3000 (broad) acs.org |

| P=O (acid) | P=O stretch | 1090-1150 acs.orgresearchgate.net |

| P-O (acid) | P-O stretch | 905-985 acs.org |

| PO₃²⁻ (phosphonate) | PO₃²⁻ stretch | ~970 nih.gov |

| Imidazole Ring | C=N, C=C stretches | 1500-1650 |

Note: Wavenumbers are approximate and can shift based on intermolecular interactions.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring of 1-ethylimidazole contains a π-electron system that absorbs in the UV region. The ethenylphosphonic acid moiety also contains a C=C chromophore, which would contribute to the UV absorption. The formation of the ionic pair could potentially cause a shift in the absorption maxima (λ_max) compared to the individual components, reflecting the electronic changes upon proton transfer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.